Cas no 2172275-56-6 (4-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropaneamido-2,6-difluorobenzoic acid)

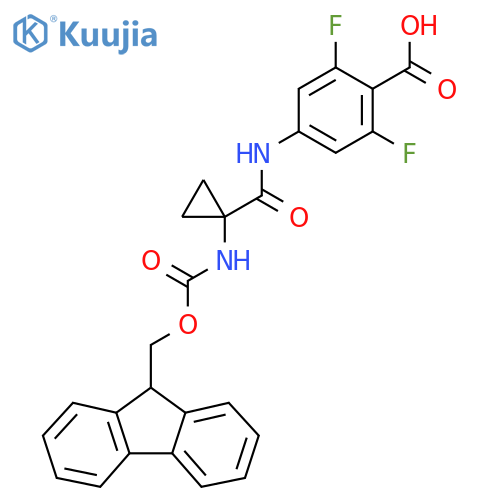

2172275-56-6 structure

商品名:4-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropaneamido-2,6-difluorobenzoic acid

4-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropaneamido-2,6-difluorobenzoic acid 化学的及び物理的性質

名前と識別子

-

- 4-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropaneamido-2,6-difluorobenzoic acid

- EN300-1484664

- 4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropaneamido]-2,6-difluorobenzoic acid

- 2172275-56-6

-

- インチ: 1S/C26H20F2N2O5/c27-20-11-14(12-21(28)22(20)23(31)32)29-24(33)26(9-10-26)30-25(34)35-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,11-12,19H,9-10,13H2,(H,29,33)(H,30,34)(H,31,32)

- InChIKey: RQFDQBHEJNWQBO-UHFFFAOYSA-N

- ほほえんだ: FC1C(C(=O)O)=C(C=C(C=1)NC(C1(CC1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O)F

計算された属性

- せいみつぶんしりょう: 478.13402807g/mol

- どういたいしつりょう: 478.13402807g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 7

- 重原子数: 35

- 回転可能化学結合数: 7

- 複雑さ: 803

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4

- トポロジー分子極性表面積: 105Ų

4-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropaneamido-2,6-difluorobenzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1484664-50mg |

4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropaneamido]-2,6-difluorobenzoic acid |

2172275-56-6 | 50mg |

$827.0 | 2023-09-28 | ||

| Enamine | EN300-1484664-100mg |

4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropaneamido]-2,6-difluorobenzoic acid |

2172275-56-6 | 100mg |

$867.0 | 2023-09-28 | ||

| Enamine | EN300-1484664-1000mg |

4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropaneamido]-2,6-difluorobenzoic acid |

2172275-56-6 | 1000mg |

$986.0 | 2023-09-28 | ||

| Enamine | EN300-1484664-5000mg |

4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropaneamido]-2,6-difluorobenzoic acid |

2172275-56-6 | 5000mg |

$2858.0 | 2023-09-28 | ||

| Enamine | EN300-1484664-1.0g |

4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropaneamido]-2,6-difluorobenzoic acid |

2172275-56-6 | 1g |

$0.0 | 2023-06-06 | ||

| Enamine | EN300-1484664-10000mg |

4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropaneamido]-2,6-difluorobenzoic acid |

2172275-56-6 | 10000mg |

$4236.0 | 2023-09-28 | ||

| Enamine | EN300-1484664-250mg |

4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropaneamido]-2,6-difluorobenzoic acid |

2172275-56-6 | 250mg |

$906.0 | 2023-09-28 | ||

| Enamine | EN300-1484664-2500mg |

4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropaneamido]-2,6-difluorobenzoic acid |

2172275-56-6 | 2500mg |

$1931.0 | 2023-09-28 | ||

| Enamine | EN300-1484664-500mg |

4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropaneamido]-2,6-difluorobenzoic acid |

2172275-56-6 | 500mg |

$946.0 | 2023-09-28 |

4-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropaneamido-2,6-difluorobenzoic acid 関連文献

-

Baoyu Gao RSC Adv., 2017,7, 28733-28745

-

Haiping Pan,Yan Shen,Jiashun Duan,Kai Lu Phys. Chem. Chem. Phys., 2016,18, 9897-9901

-

Yaqi Chen,Tao Li,Shiyan Cheng,Jinghui Wang,Yibing Zhao,Chuanliu Wu Org. Biomol. Chem., 2017,15, 1921-1929

-

Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145

2172275-56-6 (4-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropaneamido-2,6-difluorobenzoic acid) 関連製品

- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)

- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)

- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)

- 876876-49-2(5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide)

- 13769-43-2(potassium metavanadate)

- 896843-77-9(2-2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl-5-(2-chlorophenyl)methoxyphenol)

- 1342087-58-4(4-(2-ethylphenyl)butan-1-amine)

- 1361490-29-0(4,3',4',5'-Tetrachloro-2,3,5,6-tetrafluorobiphenyl)

- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)

- 1049735-43-4(4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-ylamine Hydrochloride)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬